molecular formula C16H22Cl2N2O2 B1667415 Aniline, 4,4'-(tetramethylenedioxy)DI-, dihydrochloride CAS No. 75795-90-3

Aniline, 4,4'-(tetramethylenedioxy)DI-, dihydrochloride

Cat. No.: B1667415
CAS No.: 75795-90-3
M. Wt: 345.3 g/mol
InChI Key: UWMGLOPMMLISCF-UHFFFAOYSA-N
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Description

Aniline, 4,4’-(tetramethylenedioxy)DI-, dihydrochloride is a bioactive chemical compound with the molecular formula C16H22Cl2N2O2 and a molecular weight of 345.3 g/mol.

Preparation Methods

The synthesis of Aniline, 4,4’-(tetramethylenedioxy)DI-, dihydrochloride typically involves the reaction of aniline derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process includes:

    Reaction of aniline derivatives: Aniline derivatives are reacted with tetramethylenedioxy compounds in the presence of a catalyst.

    Formation of dihydrochloride salt: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Aniline, 4,4’-(tetramethylenedioxy)DI-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aniline moiety is substituted with other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Aniline, 4,4’-(tetramethylenedioxy)DI-, dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Aniline, 4,4’-(tetramethylenedioxy)DI-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Aniline, 4,4’-(tetramethylenedioxy)DI-, dihydrochloride can be compared with other similar compounds, such as:

    Aniline derivatives: These compounds share a similar aniline moiety but differ in their substituents and overall structure.

    Tetramethylenedioxy compounds: These compounds contain the tetramethylenedioxy group but may have different core structures.

The uniqueness of Aniline, 4,4’-(tetramethylenedioxy)DI-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

75795-90-3

Molecular Formula

C16H22Cl2N2O2

Molecular Weight

345.3 g/mol

IUPAC Name

[4-[4-(4-azaniumylphenoxy)butoxy]phenyl]azanium;dichloride

InChI

InChI=1S/C16H20N2O2.2ClH/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16;;/h3-10H,1-2,11-12,17-18H2;2*1H

InChI Key

UWMGLOPMMLISCF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCCCOC2=CC=C(C=C2)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1[NH3+])OCCCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

6245-50-7 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, 4,4'-(tetramethylenedioxy)di-, dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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